![molecular formula C14H30O2Si B11855608 Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)- CAS No. 832720-97-5](/img/structure/B11855608.png)
Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is an organic compound that features a silyl ether protective group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during various chemical reactions. The presence of the triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal typically involves the protection of a hydroxyl group using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves the careful addition of triisopropylsilyl chloride to the substrate, followed by purification steps such as distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triisopropylsilyl group can be selectively removed using fluoride ions from reagents like tetra-n-butylammonium fluoride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products:
Oxidation: 3-Methyl-4-((triisopropylsilyl)oxy)butanoic acid.
Reduction: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanol.
Substitution: 3-Methyl-4-hydroxybutanal.
Aplicaciones Científicas De Investigación
(S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is used in various scientific research applications, including:
Chemistry: As a protective group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of complex biomolecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal involves the protection of hydroxyl groups through the formation of a silyl ether bond. This protective group can be selectively removed under mild conditions, allowing for the controlled manipulation of the molecule during synthetic processes. The triisopropylsilyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
Trimethylsilyl ether: Less sterically hindered, easier to remove but less stable.
Tert-butyldimethylsilyl ether: More stable than trimethylsilyl ether but less sterically hindered than triisopropylsilyl ether.
Tert-butyldiphenylsilyl ether: Provides greater steric hindrance and stability compared to triisopropylsilyl ether.
Uniqueness: (S)-3-Methyl-4-((triisopropylsilyl)oxy)butanal is unique due to its balance of stability and reactivity. The triisopropylsilyl group offers significant steric protection, making it suitable for reactions where selective protection and deprotection are crucial. This compound’s ability to undergo various chemical transformations while maintaining the integrity of the protected hydroxyl group makes it a valuable tool in synthetic organic chemistry .
Propiedades
Número CAS |
832720-97-5 |
|---|---|
Fórmula molecular |
C14H30O2Si |
Peso molecular |
258.47 g/mol |
Nombre IUPAC |
(3S)-3-methyl-4-tri(propan-2-yl)silyloxybutanal |
InChI |
InChI=1S/C14H30O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-14(7)8-9-15/h9,11-14H,8,10H2,1-7H3/t14-/m0/s1 |
Clave InChI |
XRXWZGREOQJBCR-AWEZNQCLSA-N |
SMILES isomérico |
C[C@@H](CC=O)CO[Si](C(C)C)(C(C)C)C(C)C |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)

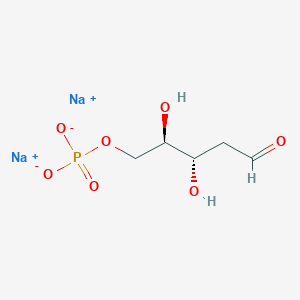
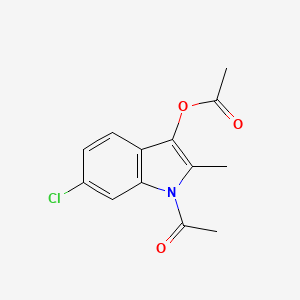
![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)
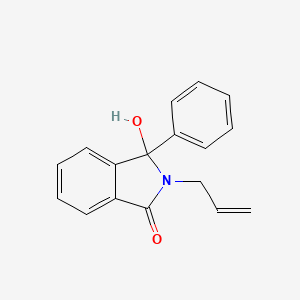
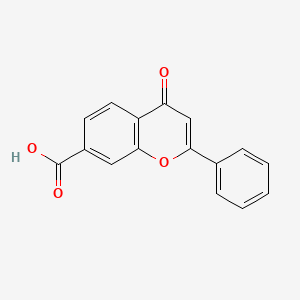
![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
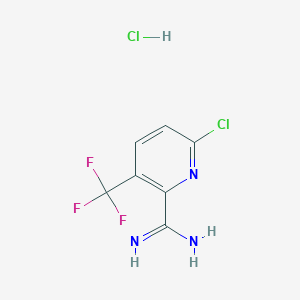
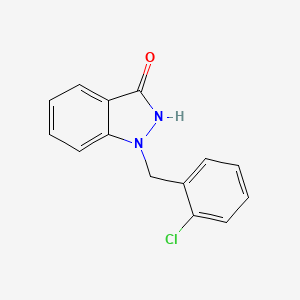
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)

